
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol is an organic compound that features a cyclohexyl group, a phenylthio group, and a cyclopropyl group attached to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(1-(phenylthio)cyclopropyl)methanol typically involves the following steps:
Formation of Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of Phenylthio Group: The phenylthio group can be introduced via a thiolation reaction, where a phenylthiol reacts with an appropriate electrophile.
Attachment of Cyclohexyl Group: The cyclohexyl group can be attached through a Friedel-Crafts alkylation reaction, where cyclohexane reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of Methanol Moiety: The methanol moiety can be introduced through a reduction reaction, where a carbonyl compound is reduced to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The phenylthio group can be reduced to a phenyl group using reducing agents such as Raney nickel or lithium aluminum hydride.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Raney nickel in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of a carbonyl compound (e.g., cyclohexyl(1-(phenylthio)cyclopropyl)ketone).
Reduction: Formation of a phenyl group (e.g., cyclohexyl(1-phenylcyclopropyl)methanol).
Substitution: Formation of substituted cyclopropyl derivatives (e.g., cyclohexyl(1-(phenylthio)cyclopropyl)azide).
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Cyclohexyl(1-(phenylthio)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol can be compared with other similar compounds, such as:
Cyclohexyl(1-(phenylthio)cyclopropyl)ketone: Similar structure but with a carbonyl group instead of a methanol moiety.
Cyclohexyl(1-phenylcyclopropyl)methanol: Similar structure but without the phenylthio group.
Cyclohexyl(1-(phenylthio)cyclopropyl)azide: Similar structure but with an azide group instead of a methanol moiety.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H22OS |
|---|---|
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
cyclohexyl-(1-phenylsulfanylcyclopropyl)methanol |
InChI |
InChI=1S/C16H22OS/c17-15(13-7-3-1-4-8-13)16(11-12-16)18-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2 |
InChI-Schlüssel |
LUHWZZGVAYNZMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(C2(CC2)SC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
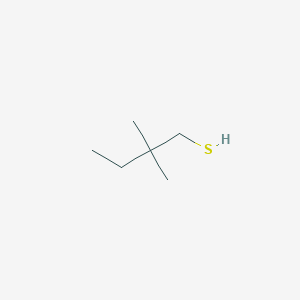
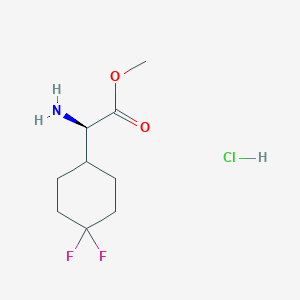
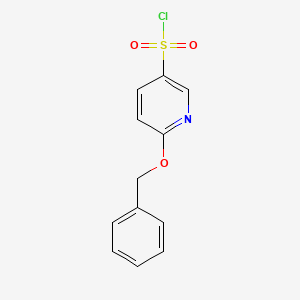
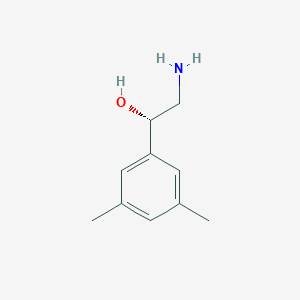
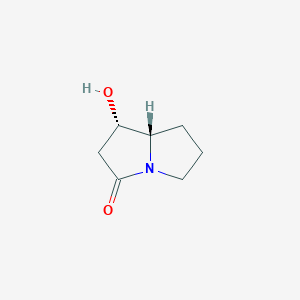
![5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13086866.png)
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086868.png)
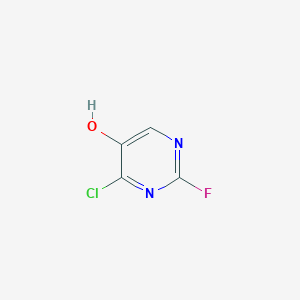
![2-amino-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13086879.png)
![4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13086883.png)
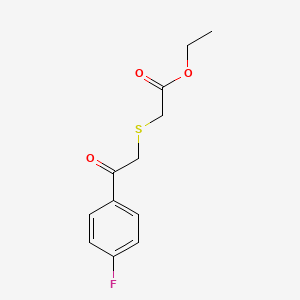
![2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13086887.png)
